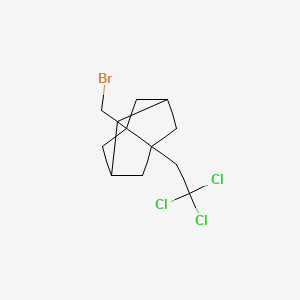
(2R,3as,5S,6as)-3a-(bromomethyl)-6a-(2,2,2-trichloroethyl)octahydro-2,5-methanopentalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3as,5S,6as)-3a-(bromomethyl)-6a-(2,2,2-trichloroethyl)octahydro-2,5-methanopentalene” is a complex organic molecule characterized by its unique structural features, including a bromomethyl group and a trichloroethyl group attached to an octahydro-2,5-methanopentalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3as,5S,6as)-3a-(bromomethyl)-6a-(2,2,2-trichloroethyl)octahydro-2,5-methanopentalene” typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Octahydro-2,5-methanopentalene Core: This can be achieved through cyclization reactions involving dienes and dienophiles under controlled conditions.
Introduction of the Bromomethyl Group: This step may involve the bromination of a suitable precursor using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Trichloroethyl Group: This can be accomplished through nucleophilic substitution reactions, where a trichloroethyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
The compound “(2R,3as,5S,6as)-3a-(bromomethyl)-6a-(2,2,2-trichloroethyl)octahydro-2,5-methanopentalene” can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The trichloroethyl group can be reduced to form ethyl derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand or catalyst in various organic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Use as a probe to study biological processes and interactions.
Industry
Materials Science:
Agriculture: Use as a precursor for the synthesis of agrochemicals.
作用機序
The mechanism by which “(2R,3as,5S,6as)-3a-(bromomethyl)-6a-(2,2,2-trichloroethyl)octahydro-2,5-methanopentalene” exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2R,3as,5S,6as)-3a-(chloromethyl)-6a-(2,2,2-trichloroethyl)octahydro-2,5-methanopentalene
- (2R,3as,5S,6as)-3a-(bromomethyl)-6a-(2,2,2-dichloroethyl)octahydro-2,5-methanopentalene
Uniqueness
The uniqueness of “(2R,3as,5S,6as)-3a-(bromomethyl)-6a-(2,2,2-trichloroethyl)octahydro-2,5-methanopentalene” lies in its specific combination of functional groups and stereochemistry, which may confer distinct reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
3-(bromomethyl)-7-(2,2,2-trichloroethyl)tricyclo[3.3.1.03,7]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrCl3/c13-7-11-4-8-1-9(5-11)3-10(11,2-8)6-12(14,15)16/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHOHHSBSWGTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC3(C2)CBr)CC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
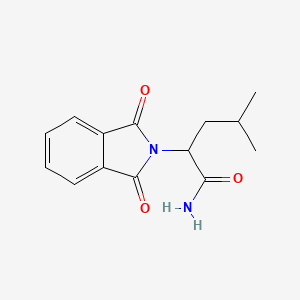
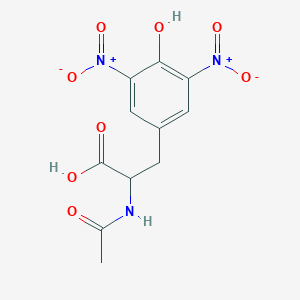
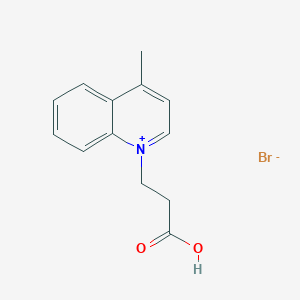
![2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide](/img/structure/B7739463.png)
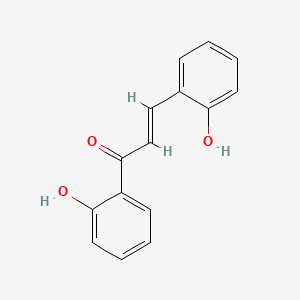
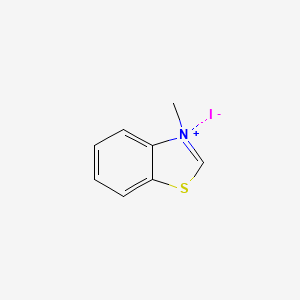
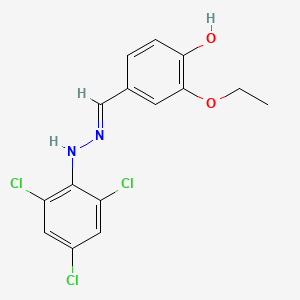
![2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7739501.png)

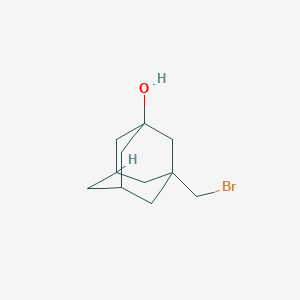

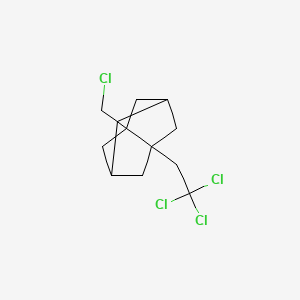
![1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene](/img/structure/B7739530.png)
![6-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7739531.png)
